7-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Overview
Description
7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one is a compound related to the naphthalene family, which is a class of polycyclic aromatic hydrocarbons. Naphthalene derivatives are of significant interest due to their various applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The studies related to this compound focus on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex, involving multiple steps and varying yields. For instance, a derivative, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized from naphthalene-2,3-diol in a seven-step process with an overall yield of 44% . The synthesis involved methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, a Curtius reaction, followed by hydrogenolysis and demethylation. Another study reported the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives through a one-pot, three-component reaction in water, highlighting the efficiency and simplicity of the process . These methods demonstrate the diverse synthetic approaches that can be applied to naphthalene derivatives.
Molecular Structure Analysis
The molecular structures of naphthalene derivatives are confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . These techniques ensure the accurate identification of the synthesized compounds and their structural integrity. The molecular structure is crucial for the compound's properties and reactivity.
Chemical Reactions Analysis
Naphthalene and its derivatives undergo various chemical reactions, with one of the most significant being their interaction with hydroxyl radicals in the gas phase . This reaction is particularly important in environmental chemistry, as naphthalene is a common polycyclic aromatic hydrocarbon found in urban air. The study of these reactions helps in understanding the atmospheric lifetimes of these compounds and the formation of oxidation products, which may include persistent air toxics .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives, such as their absorption coefficients, maximum wavelength, and fluorescence emission wavelength, are measured to determine their suitability for applications like fluorescence imaging . For example, the fluorescent hydroxyl naphthalene-1,4-dione derivatives synthesized in one study emitted green light in solution, which could be useful for various analytical applications . The synthesis of pharmaceutical intermediates like 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid also highlights the importance of understanding these properties for drug development .
Scientific Research Applications
1. Crystallography
- Methods of Application: The crystal structure was determined using X-ray diffraction. The crystal was a colourless block with a size of 0.15 × 0.13 × 0.10 mm. The wavelength used was Mo K α radiation (0.71073 Å). The diffractometer used was SuperNova .
- Results or Outcomes: The crystal structure was determined to be monoclinic, C2/c (no. 15), with a = 16.6341(14) Å, b = 7.4319(4) Å, c = 14.8943(10) Å, β = 123.243(8)°, V = 1540.0(2) ų, Z = 8, Rgt(F) = 0.0371, wRref(F²) = 0.0997, T = 293 K .
2. Pharmaceutical Industry
- Methods of Application: The compound was prepared from hydroxy-substituted benzene and succinic anhydride in three steps: the Friedel–Crafts reaction, the Wolff–Kishner–Huang Minglong reduction reaction, and the cyclization reaction .
3. Synthesis of Other Compounds
- Summary of the Application: The compound “7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application: The compound was prepared from hydroxy-substituted benzene and succinic anhydride in three steps: the Friedel–Crafts reaction, the Wolff–Kishner–Huang Minglong reduction reaction, and the cyclization reaction .
4. Synthesis of Coumarin Derivatives
- Summary of the Application: The compound “7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” can be used in the synthesis of coumarin derivatives, which possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. Then, reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .
- Results or Outcomes: The reaction yielded a series of coumarin-derived azolyl ethanols .
Future Directions
properties
IUPAC Name |
7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,11H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLOEHIVHXTMBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400755 | |
Record name | 7-Hydroxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
CAS RN |
37827-68-2 | |
Record name | 7-Hydroxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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